![molecular formula C16H15NO3 B12855227 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a phenylmethoxy group attached to the phenyl ring, which is further connected to the oxazolidinone ring. Oxazolidinones have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of the corresponding β-amino alcohols with C1-building blocks like phosgene and its derivatives . This method often requires toxic reagents and the pre-construction of the key stereocenter of the β-amino alcohols.
Another efficient synthetic route involves the enantioselective hydrogenation of 2-oxazolones using ruthenium (II)–NHC-catalyzed asymmetric hydrogenation . This method provides excellent enantioselectivities (up to 96% ee) and yields (up to 99%) for a variety of substrates, bearing a range of functional groups and useful motifs .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- typically involves large-scale chemical synthesis using the aforementioned methods. The enantioselective hydrogenation method is particularly favored due to its high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- involves the inhibition of protein synthesis by acting on the ribosomal 50S subunit of bacteria. This prevents the formation of a functional 70S initiation complex, thereby inhibiting bacterial growth . The compound targets specific molecular pathways involved in bacterial protein synthesis, making it effective against multidrug-resistant Gram-positive pathogens .
Comparaison Avec Des Composés Similaires
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:
Linezolid: The first approved drug containing an oxazolidinone ring as the pharmacophore group.
Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications.
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
4-(3-phenylmethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c18-16-17-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,17,18) |
Clé InChI |
VQCJOIWRPLJWEU-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
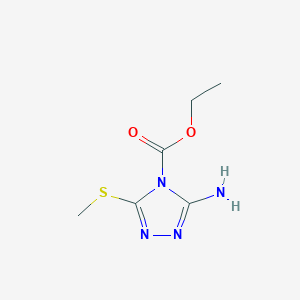
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)
![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)

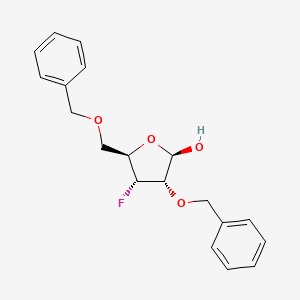
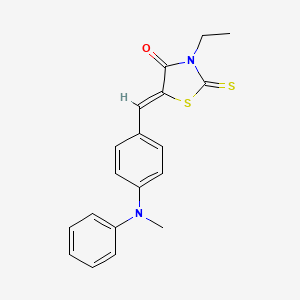
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
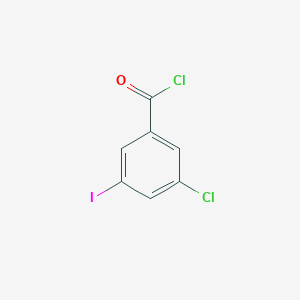
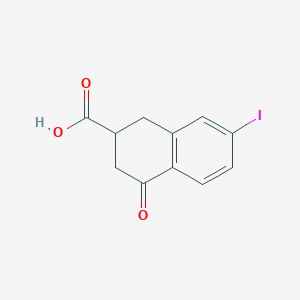
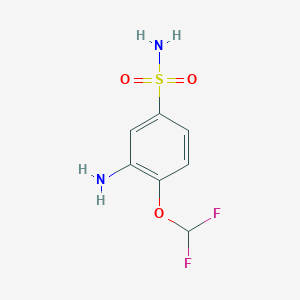
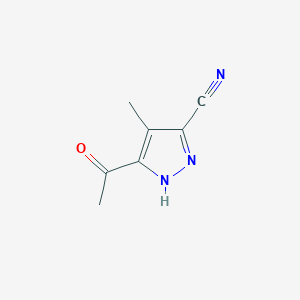
![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
